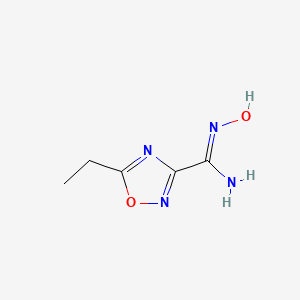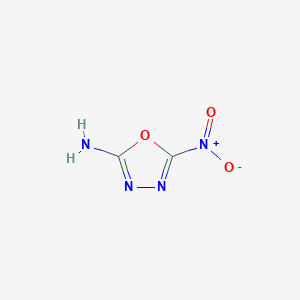
5-Nitro-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a nitro group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with nitro-substituted carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with nitroacetic acid under acidic conditions, followed by cyclization to form the oxadiazole ring . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted oxadiazoles.
Reduction: Reduction of the nitro group can yield amino-substituted oxadiazoles.
Substitution: The nitro group can be substituted with other nucleophiles, such as alkoxy, azido, or amino groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles like alkoxides, azides, or amines under basic conditions.
Major Products Formed
Oxidation: Nitro-substituted oxadiazoles.
Reduction: Amino-substituted oxadiazoles.
Substitution: Alkoxy, azido, or amino-substituted oxadiazoles.
Aplicaciones Científicas De Investigación
5-Nitro-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For example, as an enzyme inhibitor, it binds non-covalently to the active site of acetylcholinesterase and butyrylcholinesterase, blocking the entry of substrates and inhibiting enzyme activity . In anticancer applications, it targets enzymes like thymidylate synthase and histone deacetylase, disrupting cellular processes essential for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-oxadiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1,2,4-oxadiazole: Another nitro-substituted oxadiazole with a different ring structure.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains a nitrophenyl group attached to the oxadiazole ring.
Uniqueness
5-Nitro-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential as an energetic material, while its oxadiazole ring contributes to its stability and versatility in various applications .
Propiedades
Fórmula molecular |
C2H2N4O3 |
|---|---|
Peso molecular |
130.06 g/mol |
Nombre IUPAC |
5-nitro-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C2H2N4O3/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |
Clave InChI |
DZNMNRIBCGTLCW-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(O1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


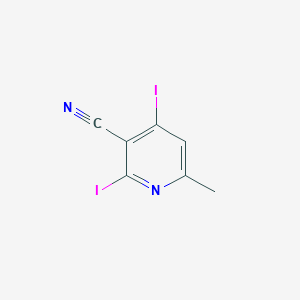

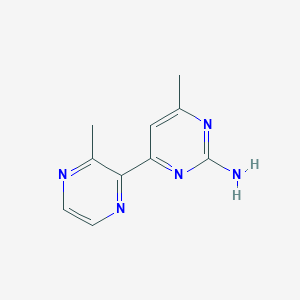

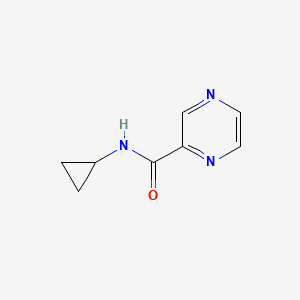
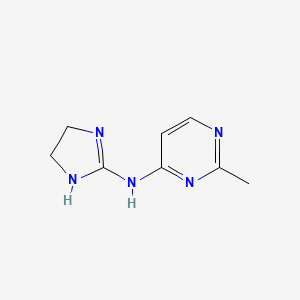
![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)

![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
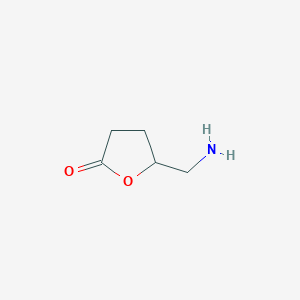
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
